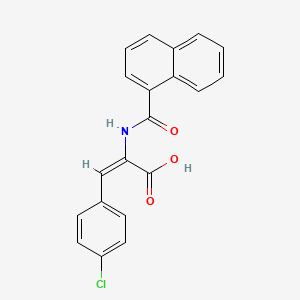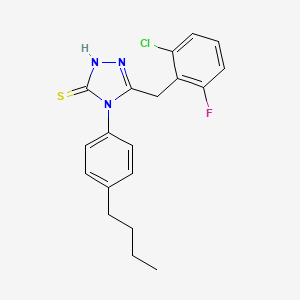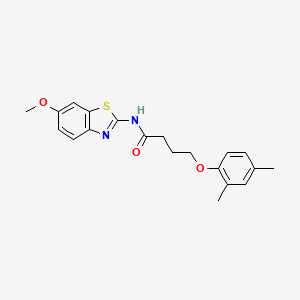
9-(propan-2-yl)-9H-carbazole-3-carbaldehyde
Descripción general
Descripción
9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde: is a nitrogen-containing heterocyclic compound. It belongs to the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a carbazole core substituted with a propan-2-yl group and an aldehyde functional group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the carbazole core.
Alkylation: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available aromatic precursors. The process typically includes cyclization, formylation, and alkylation steps, optimized for large-scale production with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3, H2SO4, Br2, FeBr3
Major Products:
Oxidation: 9-(Propan-2-yl)-9H-carbazole-3-carboxylic acid
Reduction: 9-(Propan-2-yl)-9H-carbazole-3-methanol
Substitution: Various substituted carbazole derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacturing of advanced materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological activity. The carbazole core can intercalate with DNA, disrupting its function and leading to cytotoxic effects.
Comparación Con Compuestos Similares
Carbazole: The parent compound, lacking the propan-2-yl and aldehyde groups.
9-Ethylcarbazole: Similar structure but with an ethyl group instead of propan-2-yl.
3-Formylcarbazole: Similar structure but without the propan-2-yl group.
Uniqueness:
- The presence of both the propan-2-yl and aldehyde groups in 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde provides unique reactivity and potential biological activity compared to its analogs.
- Its specific substitution pattern makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
IUPAC Name |
9-propan-2-ylcarbazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11(2)17-15-6-4-3-5-13(15)14-9-12(10-18)7-8-16(14)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXXISXCAUYTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587919 | |
| Record name | 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88107-75-9 | |
| Record name | 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,1'-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE](/img/structure/B4720531.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4720535.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)
![1-ethyl-N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)
![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4720558.png)


![N-[4-(cyanomethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4720577.png)
![N-(2-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4720584.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4720594.png)
![3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid](/img/structure/B4720597.png)
![2-[4-(propylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4720599.png)
![N-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4720609.png)
